
Trimethyl-(1-methyl-4-prop-1-en-2-yl-2-trimethylsilyloxycyclohexyl)oxysilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl-(1-methyl-4-prop-1-en-2-yl-2-trimethylsilyloxycyclohexyl)oxysilane is a complex organosilicon compound It is characterized by the presence of trimethylsilyl groups attached to a cyclohexyl ring, which is further substituted with a prop-1-en-2-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl-(1-methyl-4-prop-1-en-2-yl-2-trimethylsilyloxycyclohexyl)oxysilane typically involves the reaction of cyclohexyl derivatives with trimethylsilyl reagents. One common method is the hydrosilylation of alkenes using trimethylsilyl chloride in the presence of a catalyst such as platinum or rhodium . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to 100°C.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and catalysts is crucial to achieve high yields and minimize by-products. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl-(1-methyl-4-prop-1-en-2-yl-2-trimethylsilyloxycyclohexyl)oxysilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically performed at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.
Substitution: Halogens, organometallic reagents; reactions may require catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products can be further utilized in different chemical processes and applications.
Applications De Recherche Scientifique
Trimethyl-(1-methyl-4-prop-1-en-2-yl-2-trimethylsilyloxycyclohexyl)oxysilane has several scientific research applications:
Biology: Investigated for its potential use in drug delivery systems due to its ability to modify the solubility and stability of pharmaceutical compounds.
Medicine: Explored for its role in the development of new therapeutic agents, especially in the treatment of diseases where silicon-containing compounds have shown efficacy.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which Trimethyl-(1-methyl-4-prop-1-en-2-yl-2-trimethylsilyloxycyclohexyl)oxysilane exerts its effects involves the interaction of its silicon-containing groups with various molecular targets. These interactions can lead to changes in the chemical reactivity, solubility, and stability of the compound. The molecular pathways involved may include the formation of stable silicon-oxygen or silicon-carbon bonds, which can influence the overall behavior of the compound in different environments .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1R,4S)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol
- (1R,4R,5S)-1,8-Dimethyl-4-(prop-1-en-2-yl)spiro[4.5]dec-7-ene
- 1-(Trimethylsilyl)-1-propyne
Uniqueness
Trimethyl-(1-methyl-4-prop-1-en-2-yl-2-trimethylsilyloxycyclohexyl)oxysilane is unique due to its specific structural arrangement, which imparts distinct chemical properties. The presence of multiple trimethylsilyl groups enhances its stability and reactivity, making it a valuable compound in various chemical transformations. Additionally, its ability to undergo diverse reactions and form stable derivatives sets it apart from other similar compounds.
Propriétés
Numéro CAS |
80267-10-3 |
|---|---|
Formule moléculaire |
C16H34O2Si2 |
Poids moléculaire |
314.61 g/mol |
Nom IUPAC |
trimethyl-(1-methyl-4-prop-1-en-2-yl-2-trimethylsilyloxycyclohexyl)oxysilane |
InChI |
InChI=1S/C16H34O2Si2/c1-13(2)14-10-11-16(3,18-20(7,8)9)15(12-14)17-19(4,5)6/h14-15H,1,10-12H2,2-9H3 |
Clé InChI |
FQHPJFWXXJREEP-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C1CCC(C(C1)O[Si](C)(C)C)(C)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


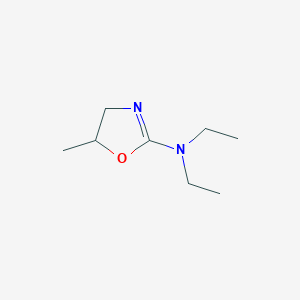


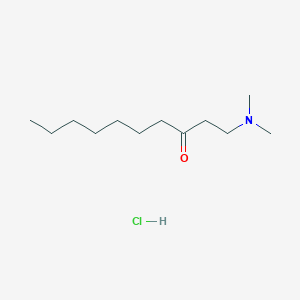
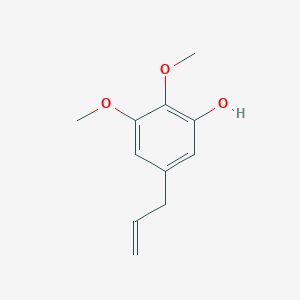



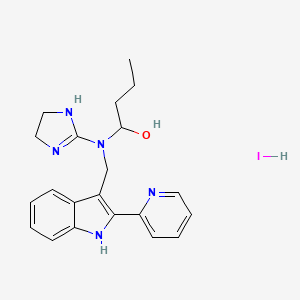
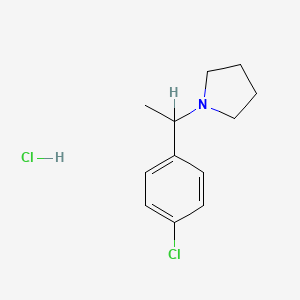
![Benzene, 1,2-bis[(phenylseleno)methyl]-](/img/structure/B14436302.png)
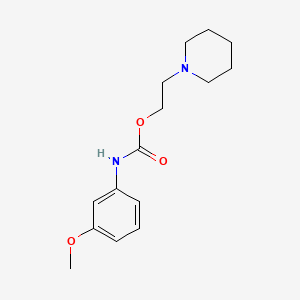
![1,1'-[Peroxybis(methylene)]bis(2-methylbenzene)](/img/structure/B14436314.png)
![1-Methoxybicyclo[3.1.1]heptane](/img/structure/B14436319.png)
